Cas no 1854291-18-1 (benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate)

benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7025058
- 1854291-18-1
- benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate
-
- インチ: 1S/C15H23NO3/c1-12(17)9-15(2,3)11-16-14(18)19-10-13-7-5-4-6-8-13/h4-8,12,17H,9-11H2,1-3H3,(H,16,18)
- InChIKey: HQLDJOLLMJGWPO-UHFFFAOYSA-N
- ほほえんだ: OC(C)CC(C)(C)CNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 265.16779360g/mol
- どういたいしつりょう: 265.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7025058-10.0g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-7025058-5.0g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-7025058-0.25g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-7025058-0.5g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 0.5g |
$671.0 | 2025-03-12 | |
Enamine | EN300-7025058-2.5g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-7025058-0.05g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-7025058-0.1g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-7025058-1.0g |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
1854291-18-1 | 95.0% | 1.0g |
$699.0 | 2025-03-12 |
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamateに関する追加情報
Professional Introduction to Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate (CAS No. 1854291-18-1)
Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate, a compound with the chemical identifier CAS No. 1854291-18-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications in drug development and chemical research.
The molecular structure of Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-2,2-dimethylpentyl chain. This particular arrangement of functional groups imparts distinct physicochemical properties, including solubility characteristics and reactivity profiles, that are highly relevant for medicinal chemistry applications.
In recent years, there has been a surge in research focused on the development of novel carbamate-based compounds due to their versatility as pharmacophores. The hydroxyl group in the side chain not only contributes to the compound's solubility in polar solvents but also provides a site for further functionalization, enabling the synthesis of more complex derivatives. These derivatives can be tailored to target specific biological pathways, making them attractive for therapeutic interventions.
One of the most compelling aspects of Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate is its potential as an intermediate in the synthesis of bioactive molecules. The carbamate group is a well-known pharmacophore that has been successfully incorporated into numerous drugs and agrochemicals. Its ability to form hydrogen bonds and interact with biological targets makes it an ideal component for designing molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the role of carbamate compounds in modulating enzyme activity and receptor interactions. For instance, derivatives of this class have shown promise in inhibiting enzymes such as carbonic anhydrase and kinases, which are implicated in various diseases ranging from metabolic disorders to cancer. The hydroxyl-substituted side chain in Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate further enhances its potential by allowing for fine-tuning of electronic and steric properties to optimize biological activity.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in modern pharmaceutical chemistry. Key steps include the formation of the carbamate bond through nucleophilic substitution reactions and the introduction of the hydroxyl group via reduction or oxidation processes. Advanced synthetic methodologies, such as catalytic hydrogenation and transition-metal-catalyzed reactions, are often employed to achieve high yields and purity levels.
In addition to its pharmaceutical applications, Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate has shown potential in material science research. Its unique structural features make it suitable for developing novel polymers and coatings with enhanced durability and biocompatibility. The ability to incorporate functional groups into its backbone allows for the creation of materials with tailored properties that can be applied in various industrial settings.
The regulatory landscape for carbamate-based compounds is another critical consideration. While these compounds are not classified as hazardous or controlled substances under current regulations, their safety profiles must still be thoroughly evaluated before commercialization. Preclinical studies are essential to assess their toxicity, pharmacokinetics, and potential side effects. These studies provide invaluable data for regulatory agencies and help ensure that only safe and effective products reach the market.
The future prospects for Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate are vast and multifaceted. Ongoing research is exploring new synthetic routes that could improve production efficiency and reduce costs. Additionally, computational modeling techniques are being leveraged to predict biological activity and optimize molecular design before experimental validation.
In conclusion, Benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate (CAS No. 1854291-18-1) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple industries. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing novel therapeutics and advanced materials. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science today.
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